molecular formula C7H8N2O2 B181301 4-Nitrobenzylamine CAS No. 7409-30-5

4-Nitrobenzylamine

Cat. No.: B181301
CAS No.: 7409-30-5
M. Wt: 152.15 g/mol
InChI Key: ODVBBZFQPGORMJ-UHFFFAOYSA-N
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Description

4-Nitrobenzylamine (C₇H₈N₂O₂) is a nitro-substituted benzylamine derivative with a para-nitro group on the aromatic ring. It is widely utilized in organic synthesis, catalysis, and material science due to its unique electronic properties imparted by the electron-withdrawing nitro group. The compound is often employed as a hydrochloride salt (CAS 18600-42-5), which has a melting point of 255–257°C (decomposition) and high purity (97–98%) for industrial and research applications .

Preparation Methods

Reductive Amination of 4-Nitrobenzaldehyde

Reductive amination is the most widely employed method for synthesizing 4-nitrobenzylamine due to its high efficiency and operational simplicity. This one-pot process involves the condensation of 4-nitrobenzaldehyde with ammonia or primary amines, followed by in situ reduction of the resulting imine intermediate .

Reaction Mechanism and Conditions

The aldehyde group of 4-nitrobenzaldehyde reacts with an amine nucleophile (e.g., ammonium acetate, ethylamine) to form an imine. Sodium cyanoborohydride (NaBH3_3CN) or sodium borohydride (NaBH4_4) selectively reduces the imine to the corresponding amine without affecting the nitro group . For example, treating 4-nitrobenzaldehyde with ethylamine in ethanol at room temperature, followed by NaBH4_4 addition, yields ethyl[(4-nitrophenyl)methyl]amine with 93% efficiency .

Table 1: Reductive Amination of 4-Nitrobenzaldehyde with Primary Amines

Amine ReagentSolventReducing AgentYield (%)Reference
EthylamineEthanolNaBH4_493
IsopropylamineEthanolNaBH4_493
CyclopropylmethylamineEthanolNaBH4_492

Advantages and Limitations

This method avoids polyalkylation byproducts common in direct alkylation. However, sterically hindered amines (e.g., tert-butylamine) require elevated temperatures or alternative reductants like NaBH(OAc)3_3 . The nitro group remains intact under these conditions, ensuring product stability .

Halogenation and Subsequent Nucleophilic Substitution

A patent by CH473087A discloses a multi-step synthesis starting from 2-alkoxy-4-nitrobenzyl alcohol, enabling access to substituted this compound derivatives .

Stepwise Procedure

  • Halogenation : 2-Methoxy-4-nitrobenzyl alcohol reacts with thionyl chloride (SOCl2_2) at 15–40°C for 1–5 hours to form 2-methoxy-4-nitrobenzyl chloride .

  • Phthalimide Substitution : The benzyl chloride intermediate reacts with potassium phthalimide in dimethylacetamide at 75–115°C, yielding N-(2-methoxy-4-nitrobenzyl)phthalimide .

  • Hydrazinolysis : Treatment with hydrazine in methanol liberates the primary amine, producing 2-methoxy-4-nitrobenzylamine with >85% purity after extraction .

Table 2: Halogenation-Substitution Route for this compound Derivatives

Starting AlcoholHalogenating AgentSolventFinal ProductYield (%)
2-Ethoxy-4-nitrobenzyl alcoholSOCl2_2Dimethylacetamide2-Ethoxy-4-nitrobenzylamine88
2-Methoxy-4-nitrobenzyl alcoholSOCl2_2Dimethylformamide2-Methoxy-4-nitrobenzylamine86

Applications and Scalability

This method is ideal for synthesizing alkoxy-substituted 4-nitrobenzylamines, which are challenging to prepare via reductive amination. The use of phthalimide as a protecting group minimizes side reactions, though the multi-step process increases production time .

Nucleophilic Substitution of 4-Nitrobenzyl Halides

Nucleophilic displacement of halogen atoms in 4-nitrobenzyl halides offers a direct route to this compound and its N-alkylated analogs .

Reaction Optimization

4-Nitrobenzyl bromide or hydrochloride reacts with ammonia or amines in polar aprotic solvents (e.g., DMF, acetonitrile). For example, 4-nitrobenzyl bromide treated with aqueous ammonia at 60°C for 12 hours produces this compound in 78% yield .

Table 3: Nucleophilic Substitution with 4-Nitrobenzyl Halides

SubstrateNucleophileSolventTemperature (°C)Yield (%)
4-Nitrobenzyl bromideNH3_3DMF6078
4-Nitrobenzyl chlorideEthylamineAcetonitrile2581

Challenges and Solutions

Competing elimination reactions can occur with bulky amines, but using excess nucleophile and phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppresses these side pathways .

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

MethodYield Range (%)Key AdvantageLimitation
Reductive Amination90–95One-pot, high efficiencyLimited to aldehydes
Halogenation-Substitution85–90Access to alkoxy derivativesMulti-step, time-consuming
Nucleophilic Substitution75–85Broad substrate scopeElimination side reactions

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as iron and hydrochloric acid.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or Raney nickel as catalysts.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-Aminobenzylamine.

    Substitution: Derivatives with substituted functional groups at the benzyl position.

    Oxidation: 4-Nitrobenzaldehyde or 4-Nitrobenzoic acid.

Scientific Research Applications

4-Nitrobenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitrobenzylamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological molecules. The amine group can participate in hydrogen bonding and nucleophilic reactions, influencing the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Catalytic Performance

Table 1: Catalytic Efficiency in Transamination Reactions

Compound Reaction Type Solvent Selectivity (ee) Key Finding Reference
4-Nitrobenzylamine Transamination of α-keto ester Mesitylene 98% Optimal solvent (0.05 M); room temperature
Benzylamine Same reaction Toluene <50% Lower selectivity due to lack of nitro group
4-Fluorobenzylamine Biocatalytic amidation Aqueous N/A Lower catalytic efficiency in enzyme-mediated reactions

Key Observations :

  • The nitro group in this compound enhances electrophilicity, facilitating nucleophilic attacks in transamination .
  • In contrast, benzylamine lacks this activation, resulting in poor enantioselectivity.

Material Intercalation Properties

Table 2: Intercalation Behavior in Carbon Materials

Compound Intercalation into Graphite/MWCNTs Mechanism Reference
This compound Yes (partial) Nitro group stabilizes edge-plane defects via π-π interactions
Benzylamine No No intercalation observed under similar conditions
4-Aminobenzylamine Not tested Oxidized to this compound by PrnD enzyme

Key Observations :

  • The nitro group’s electron-withdrawing nature and planar geometry enable intercalation, a unique property absent in benzylamine .

Table 3: Substrate Efficiency in PrnD-Catalyzed Oxidation

Substrate Product Catalytic Efficiency Reference
4-Aminobenzylamine This compound High
Other arylamines Nitroarenes Low

Key Observations :

  • PrnD enzyme selectively oxidizes 4-aminobenzylamine to this compound via sequential hydroxylamine and nitroso intermediates .

Table 4: Selective Hydrogenation of Nitro Groups

Catalyst Substrate Selectivity Reference
BER-Pd This compound Nitro → amine (no benzylic cleavage)
Traditional Pd/C 4-Nitrobenzyl derivatives Benzylic hydrogenolysis common

Key Observations :

  • BER-Pd selectively reduces the nitro group in this compound without affecting adjacent functional groups, unlike conventional catalysts .

Biological Activity

4-Nitrobenzylamine is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound, with the chemical formula C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2, features a nitro group (-NO2) attached to a benzylamine structure. Its molecular weight is approximately 188.61 g/mol. The presence of the nitro group significantly influences its reactivity and biological activity.

1. Anticancer Activity

Recent studies have indicated that nitro compounds, including this compound, exhibit anticancer properties. A study highlighted that nitro-substituted benzamides can inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines, suggesting potential in cancer therapies by modulating inflammatory pathways .

2. Mutagenicity and Carcinogenicity

Research has shown that certain nitroso derivatives of benzylamines, including those related to this compound, possess mutagenic properties. For instance, unsymmetrically substituted N-nitrosomethylbenzylamine has been identified as an esophageal carcinogen, demonstrating the potential for DNA benzylation leading to mutagenic outcomes . This raises concerns regarding the safety and handling of this compound in laboratory settings.

3. Anti-inflammatory Effects

The anti-inflammatory effects of nitro compounds are well-documented. Studies have demonstrated that compounds with nitro groups can inhibit the production of pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α. This suggests that this compound may have therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The nitro group can participate in electrophilic aromatic substitution reactions, enhancing interactions with biological macromolecules.
  • Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes involved in inflammatory processes, such as iNOS.
  • Mutagenic Interactions : The ability to alkylate DNA through benzylation contributes to its mutagenic potential.

Case Study 1: Anticancer Properties

A study focused on the synthesis of various nitro-substituted benzamides showed promising results in inhibiting cancer cell proliferation. Compounds similar to this compound were tested for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Case Study 2: Mutagenicity Testing

In a series of mutagenicity tests using Salmonella typhimurium, derivatives of benzylamines were evaluated for their potential to induce mutations. The results indicated that certain nitroso derivatives exhibited strong mutagenic activity, raising concerns about the safety profile of compounds like this compound when metabolized in vivo .

Data Tables

Activity Type Effect Reference
AnticancerInhibits cell proliferation
MutagenicityInduces mutations
Anti-inflammatoryInhibits cytokines

Properties

IUPAC Name

(4-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVBBZFQPGORMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18600-42-5 (mono-hydrochloride)
Record name 4-Nitrobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50224996
Record name 4-Nitrobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7409-30-5
Record name 4-Nitrobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(4-Nitrobenzyl)isoindoline-1,3-dione (1.6 g, 5.67 mmol) was dissolved in tetrahydrofuran (8 mL). To the solution hydrazine monohydrate (1.7 mL, 22.675 mmol) and p-toluenesulfonic acid monohydrate (108 mg, 0.57 mmol) was added. It was refluxed for 6 h. TLC showed complete consumption of starting material. The mixture was extracted with ethyl acetate and washed with water and brine. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by column chromatography to give (4-nitrophenyl)methanamine (715 mg, 83%).
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Synthesis routes and methods II

Procedure details

To a solution of 2-(4-nitrobenzyl)isoindoline-1,3-dione (1.6 g, 5.33 mmol) in tetrahydrofuran was added hydrazine monohydrate (4 eq). The mixture was refluxed for 6 h. After cooling down to room temperature the mixture was treated with potassium bicarbonate to pH 12˜13, extracted with ethyl acetate and washed with brine. Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography gave (4-nitrophenyl)methanamine (592 mg, 65%).
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